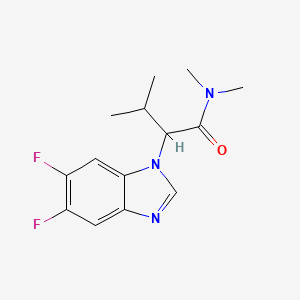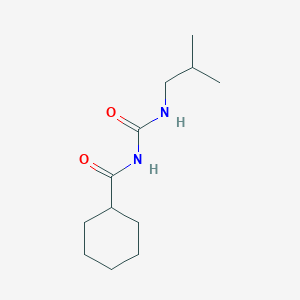
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain.
Mécanisme D'action
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is a selective agonist for mGluR7, which means that it binds to and activates this receptor. Activation of mGluR7 leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels. This results in a reduction in synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide are primarily related to its activation of mGluR7. In vitro studies have shown that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide inhibits the release of neurotransmitters such as glutamate, GABA, and acetylcholine. In vivo studies have demonstrated that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has anxiolytic, antidepressant, and antinociceptive effects, as well as improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide in lab experiments is its selectivity for mGluR7. This allows researchers to specifically investigate the function of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is its relatively low potency compared to other mGluR7 agonists. This means that higher concentrations of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide may be required to achieve the desired effects, which can increase the risk of off-target effects.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide and mGluR7. One area of interest is the role of mGluR7 in addiction and substance abuse. Preclinical studies have shown that mGluR7 agonists can reduce drug-seeking behavior and relapse in animal models of addiction, suggesting that targeting this receptor may be a promising approach for treating addiction in humans. Another area of interest is the development of more potent and selective mGluR7 agonists, which could improve the efficacy and safety of these compounds in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide involves a series of chemical reactions. The starting material is 4-bromo-2-methoxy-6-methylphenol, which is reacted with 2,2,6-trimethylmorpholine to form the corresponding morpholine derivative. This intermediate is then reacted with chloroacetyl chloride to yield N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively used in scientific research to study the function of mGluR7. This receptor is involved in the regulation of synaptic transmission, and its dysfunction has been implicated in various neurological disorders, including anxiety, depression, and addiction. N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been used to investigate the role of mGluR7 in these disorders, as well as in pain perception and cognition.
Propriétés
IUPAC Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-10-6-12(17)7-13(21-5)14(10)18-15(20)19-8-11(2)22-16(3,4)9-19/h6-7,11H,8-9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAKMZNSQWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2=C(C=C(C=C2C)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)


![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)